1-(4-Fluorophenyl)-1-methoxypropan-2-amine
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Overview
Description
1-(4-Fluorophenyl)-1-methoxypropan-2-amine is an organic compound that features a fluorine atom attached to a phenyl ring, a methoxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1-methoxypropan-2-amine typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1-methoxypropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-1-methoxypropan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1-methoxypropan-2-amine involves its interaction with specific molecular targets. It may act on neurotransmitter systems or other cellular pathways, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with receptors or enzymes involved in signal transduction .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-methoxyethanamine
- 1-(4-Fluorophenyl)-1-ethoxypropan-2-amine
- 1-(4-Fluorophenyl)-1-methoxybutan-2-amine
Comparison: 1-(4-Fluorophenyl)-1-methoxypropan-2-amine is unique due to its specific structural features, such as the position of the methoxy group and the length of the carbon chain.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C10H14FNO/c1-7(12)10(13-2)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 |
InChI Key |
RRQYHMOOYYTCQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)OC)N |
Origin of Product |
United States |
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